ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with various substituents, including ethyl, trimethyl, and methylphenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of Substituents: The trimethyl and methylphenyl groups are introduced through alkylation reactions using suitable alkyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine core but different substituents.
Theophylline: Used in the treatment of respiratory diseases, also a purine derivative with distinct substituents.
Allopurinol: Used to treat gout, another purine derivative with unique properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-6-31-17(28)12-25-14(3)15(4)27-18-19(23-21(25)27)24(5)22(30)26(20(18)29)11-16-9-7-8-13(2)10-16/h7-10H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXACLIMSSKXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.